![molecular formula C8H13N3O5 B13716371 (+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide CAS No. 174175-11-2](/img/structure/B13716371.png)
(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “nor-1” refers to the neuron-derived orphan receptor 1, also known as nuclear receptor subfamily 4 group A member 3. It is a nuclear receptor that belongs to the NR4A family, which also includes Nur77 and Nurr1. Nor-1 is expressed in various cells and tissues, including neurons, vascular smooth muscle cells, T lymphocytes, dendritic cells, tumor cells, heart, liver, and pancreas . It plays a critical role in regulating cell migration, neuronal synapse growth, and various pathophysiological processes .
Métodos De Preparación
The preparation of nor-1 involves complex synthetic routes and reaction conditions. While specific synthetic routes for nor-1 are not widely documented, general methods for preparing similar nuclear receptors involve the use of organic synthesis techniques, including the formation of carbon-nitrogen bonds and the use of protecting groups to ensure selective reactions. Industrial production methods for nor-1 are not well-established due to its specialized nature and the lack of endogenous ligands .
Análisis De Reacciones Químicas
Nor-1 undergoes various chemical reactions, including:
Oxidation: Nor-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert nor-1 into reduced forms, altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the nor-1 structure, modifying its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Nor-1 has a wide range of scientific research applications, including:
Chemistry: Nor-1 is used to study the regulation of gene expression and the development of small molecule modulators.
Biology: It plays a role in neuronal development, cell migration, and synapse growth.
Medicine: Nor-1 is investigated for its potential involvement in neurodegenerative diseases, cardiovascular diseases, and cancer.
Mecanismo De Acción
Nor-1 exerts its effects by acting as a transcription factor that regulates gene expression. It binds to specific DNA sequences and modulates the transcription of target genes involved in various cellular processes. The molecular targets of nor-1 include genes related to cell survival, apoptosis, and metabolism. The pathways involved in nor-1’s mechanism of action include the calcium/calcineurin signaling pathway and the autophagic process .
Comparación Con Compuestos Similares
Nor-1 is unique among the NR4A family members due to its specific expression patterns and physiological roles. Similar compounds include:
Nur77 (NR4A1): Shares many characteristics with nor-1 but has distinct roles in immune response and apoptosis.
Nurr1 (NR4A2): Involved in dopaminergic neuron development and maintenance, with implications in Parkinson’s disease.
Nor-1’s uniqueness lies in its constitutive activity and lack of an accessible ligand-binding pocket, making its transcriptional activity primarily dependent on its expression level .
Propiedades
Número CAS |
174175-11-2 |
|---|---|
Fórmula molecular |
C8H13N3O5 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
(E,2E)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide |
InChI |
InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6+ |
Clave InChI |
HCUOEKSZWPGJIM-YBRHCDHNSA-N |
SMILES isomérico |
C/C(=C\C(=N/O)\C(=O)N)/C(COC)[N+](=O)[O-] |
SMILES canónico |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


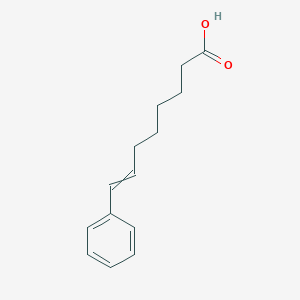
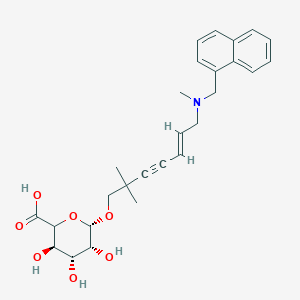
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)
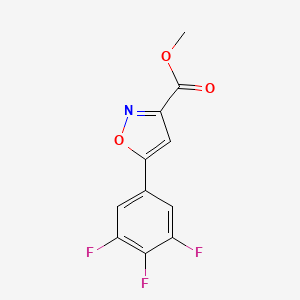
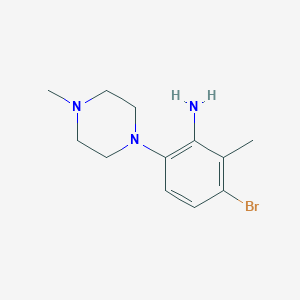

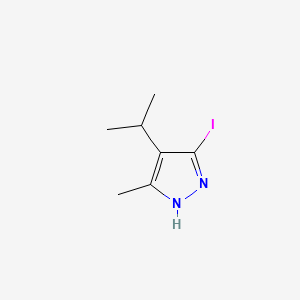

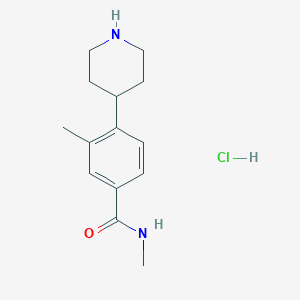
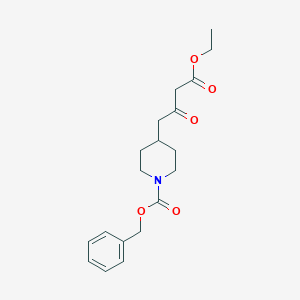

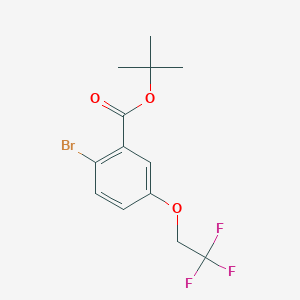
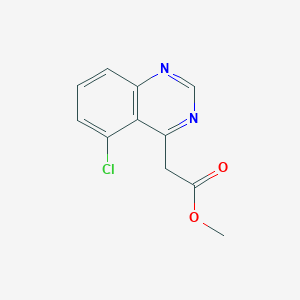
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
